2-cyclopropyl-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}acetamide
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Overview
Description
2-cyclopropyl-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}acetamide is a complex organic compound that features a cyclopropyl group, a furan ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}acetamide typically involves multiple steps, including the formation of the furan and thiophene rings, followed by their coupling with the cyclopropylacetamide moiety. One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild reaction conditions and high efficiency . This reaction typically uses palladium catalysts and boron reagents to form carbon-carbon bonds between the furan and thiophene rings.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the purification process would be streamlined to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-cyclopropyl-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}acetamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding sulfoxides and sulfones.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction can lead to the formation of various reduced derivatives.
Scientific Research Applications
2-cyclopropyl-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: It may have potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-cyclopropyl-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}acetamide involves its interaction with specific molecular targets. The furan and thiophene rings can interact with various enzymes or receptors, potentially modulating their activity. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 2,5-dimethylthiophene and 2-thiophenecarboxaldehyde share the thiophene ring structure.
Furan Derivatives: Compounds such as furfural and 2-furoic acid are structurally similar due to the presence of the furan ring.
Uniqueness
What sets 2-cyclopropyl-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}acetamide apart is the combination of the cyclopropyl group with both furan and thiophene rings. This unique structure may confer specific chemical and biological properties not found in simpler analogs, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-cyclopropyl-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c16-14(5-10-1-2-10)15-7-13-6-12(9-18-13)11-3-4-17-8-11/h3-4,6,8-10H,1-2,5,7H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGPZSSNKVIJDRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(=O)NCC2=CC(=CS2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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